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Compound of Interest

Compound Name:
N-Methyl-1-(1,3-benzodioxol-5-

yl)-2-butanamine

CAS No.: 135795-90-3

Cat. No.: B180635

Get Quote

N-methyl-1,3-benzodioxolylbutanamine (MBDB), also known as 3,4-methylenedioxy-N-methyl-

α-ethylphenylethylamine, is a compound of significant interest within the phenethylamine

family.[1] First synthesized by pharmacologist David E. Nichols, MBDB is structurally the α-

ethyl homologue of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] This structural

modification—the extension of the α-methyl group to an α-ethyl group—profoundly alters its

pharmacological profile, distinguishing it from both classic hallucinogens and stimulants like

amphetamine.[3][4]

MBDB is classified as an "entactogen," a term proposed to describe substances that produce a

unique combination of introspective and emotional effects, including enhanced empathy and

lowered social barriers, without the pronounced euphoria or psychedelic visuals associated

with other compounds.[2][5] Its mechanism of action primarily involves promoting the release of

serotonin and norepinephrine, while having a significantly weaker effect on dopamine systems

compared to MDMA.[1][2] This distinction is crucial, as the reduced dopaminergic activity may

correlate with its lower stimulant properties and a potentially smaller dependence liability.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b180635#bc-rfq
https://en.wikipedia.org/wiki/MBDB
https://en.wikipedia.org/wiki/MBDB
https://pubmed.ncbi.nlm.nih.gov/20575841/
https://maps.org/images/pdf/1986_nichols_1.pdf
https://blossomanalysis.com/papers/differences-between-the-mechanism-of-action-of-mdma-mbdb-and-the-classic-hallucinogens-identification-of-a-new-therapeutic-class-entactogens/
https://pubmed.ncbi.nlm.nih.gov/20575841/
https://pubmed.ncbi.nlm.nih.gov/2880944/
https://en.wikipedia.org/wiki/MBDB
https://pubmed.ncbi.nlm.nih.gov/20575841/
https://pubmed.ncbi.nlm.nih.gov/20575841/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a comprehensive, technically-grounded overview for researchers and drug

development professionals. It details a representative synthetic route to MBDB hydrochloride

and outlines the rigorous analytical methodologies required for its unambiguous

characterization and purity assessment, ensuring a foundation of scientific integrity for further

investigation.

Chemical Synthesis of MBDB Hydrochloride
The synthesis of MBDB hydrochloride is a multi-step process that requires careful control of

reaction conditions to ensure purity and yield. The most logical and well-documented

conceptual pathway proceeds via the reductive amination of a ketone precursor, 3,4-

methylenedioxyphenyl-2-butanone (MDB2B). This method offers a high degree of specificity

and is adaptable for producing specific enantiomers if a chiral auxiliary is employed.[6]

Synthetic Pathway Overview
The overall transformation can be visualized as a two-stage process: first, the formation of the

core MBDB molecule via reductive amination, and second, its conversion to the stable and

purifiable hydrochloride salt.
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Stage 1: Reductive Amination

Stage 2: Salt Formation & Purification
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Caption: Overall workflow for the synthesis of MBDB hydrochloride.
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Experimental Protocol: A Step-by-Step Methodology
Part 1: Reductive Amination of 3,4-Methylenedioxyphenyl-2-butanone (MDB2B)

The causality behind this step is the nucleophilic attack of methylamine on the carbonyl carbon

of the ketone, followed by dehydration to form a Schiff base (imine). This intermediate is not

isolated but is immediately reduced in situ to the corresponding secondary amine.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), dissolve 1 equivalent of 3,4-methylenedioxyphenyl-2-butanone

in a suitable protic solvent, such as methanol or ethanol.

Imine Formation: To this solution, add a slight excess (1.1-1.5 equivalents) of a methylamine

solution (e.g., 40% in water or 2.0 M in THF). The reaction pH should be maintained in a

weakly acidic range (pH 5-6) by adding a catalyst like acetic acid to facilitate imine formation.

Allow the mixture to stir at room temperature for 1-2 hours.

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such

as sodium borohydride (NaBH₄), portion-wise over 30-60 minutes. The choice of NaBH₄ is

based on its selectivity for reducing the imine in the presence of the solvent and its relative

safety and ease of handling.

Quenching and Workup: After the addition is complete, allow the reaction to warm to room

temperature and stir for several hours until completion (monitored by TLC or GC-MS).

Carefully quench the reaction by adding water, followed by acidification with dilute HCl to

neutralize any unreacted borohydride.

Isolation of Freebase: Make the aqueous solution basic (pH > 12) with NaOH. This

deprotonates the amine, rendering it soluble in organic solvents. Extract the aqueous layer

multiple times with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude MBDB freebase, typically as an oil.

Part 2: Formation and Purification of MBDB Hydrochloride

Converting the freebase to a hydrochloride salt is essential for stability, handling, and

purification. The salt form is typically a crystalline solid that can be purified effectively by
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recrystallization.

Salt Formation: Dissolve the crude MBDB freebase oil in a minimal amount of a dry, non-

polar solvent like anhydrous diethyl ether or isopropanol.

Precipitation: While stirring, slowly add a solution of hydrogen chloride in the same solvent

(or bubble dry HCl gas through the solution) until precipitation ceases. The hydrochloride salt

will precipitate out of the solution as a solid.

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a

small amount of cold, dry solvent to remove soluble impurities.

Purification: The primary method for purification is recrystallization. Dissolve the crude salt in

a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a

mixture of ethanol and diethyl ether). Allow the solution to cool slowly to form high-purity

crystals. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Physicochemical and Spectroscopic
Characterization
Unambiguous identification of the synthesized MBDB HCl requires a suite of analytical

techniques. Each method provides a piece of the structural puzzle, and together they form a

self-validating system of confirmation.[7]

Physical Properties
The fundamental physical constants of the parent compound serve as an initial checkpoint for

identity.
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Property Value Source

IUPAC Name
1-(1,3-Benzodioxol-5-yl)-N-

methylbutan-2-amine
[1]

Molecular Formula C₁₂H₁₇NO₂ [1]

Molar Mass 207.27 g/mol [1][8]

Melting Point (Freebase) 156 °C (313 °F) [1][8]

Appearance (HCl Salt) White Crystalline Solid (Typical)

Analytical Characterization Workflow
A logical workflow ensures that both the identity and purity of the final compound are rigorously

established.

Synthesized MBDB HCl
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Definitive Structure

FTIR Spectroscopy

Functional Groups

Structure & Purity Confirmed

Click to download full resolution via product page

Caption: Standard analytical workflow for the characterization of MBDB HCl.

Spectroscopic and Chromatographic Data
1. Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: GC separates the analyte from volatile impurities, and the mass spectrometer

fragments the molecule, creating a unique mass spectrum or "fingerprint." This is a

cornerstone technique in forensic analysis for phenethylamines.[7][9]

Protocol: A sample is dissolved and injected into a GC equipped with a non-polar capillary

column. The mass spectrometer is operated in electron ionization (EI) mode.

Expected Results: The mass spectrum of MBDB is characterized by a molecular ion peak

(M⁺) and specific fragment ions. A key fragment for N-methylated phenethylamines with an

ethyl group at the alpha position is expected at m/z 72, corresponding to the

[CH(CH₂CH₃)NHCH₃]⁺ fragment, which helps differentiate it from isomers.[9] Analysis can

also identify the primary metabolite, BDB (N-desmethyl-MBDB), if present.[10]

2. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used for the separation, quantification, and purity assessment of non-

volatile compounds.[11][12]

Protocol: A validated method for related compounds involves a C8 or C18 column with an

isocratic mobile phase, such as a mixture of phosphate buffer and acetonitrile.[11] Detection

can be achieved using UV absorbance or, for higher sensitivity, fluorescence detection

(Excitation: ~285 nm, Emission: ~320 nm).[11]

Expected Results: A pure sample of MBDB HCl will show a single major peak at a

characteristic retention time. The peak area is proportional to the concentration, allowing for

quantification against a standard curve. The limit of detection can be in the low ng/mL range.

[11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive structural information, mapping the carbon-

hydrogen framework of the molecule.[12][13]

Expected ¹H NMR Spectrum: The spectrum for MBDB HCl (in D₂O) would show

characteristic signals:
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Aromatic Protons: Signals between 6.5-7.0 ppm for the three protons on the benzodioxole

ring.

Methylenedioxy Protons: A singlet around 5.9-6.0 ppm for the -O-CH₂-O- group.[14]

N-Methyl Group: A singlet or doublet (due to coupling with N-H, which exchanges in D₂O)

around 2.5-2.8 ppm.

Aliphatic Protons: A complex pattern of multiplets for the protons on the butyl chain (-CH₂-

CH(NH)-CH₂-CH₃), including a characteristic triplet for the terminal methyl group.

Expected ¹³C NMR Spectrum: Will show 12 distinct carbon signals corresponding to the

molecular formula, confirming the absence of isomeric impurities.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. It is particularly useful for confirming the presence of key

bonds and the overall structure.[15]

Expected Results: The FTIR spectrum of MBDB HCl would display characteristic absorption

bands:

N-H Stretch: A broad band in the 2700-3000 cm⁻¹ region, characteristic of a secondary

amine salt.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1400-1600 cm⁻¹ region.

C-O-C Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the

methylenedioxy ether linkages.

Pharmacological Context and Mechanism of Action
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Understanding the synthesis and characterization of MBDB is contextualized by its unique

pharmacology. Unlike MDMA, which has balanced effects on serotonin and dopamine, MBDB's

action is more selective.

MBDB
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Caption: Simplified mechanism of MBDB's action on monoamine transporters.

MBDB acts as a potent serotonin-norepinephrine releasing agent (SNRA).[2] This profile

results in the entactogenic effects of emotional openness and empathy, but with significantly

less psychostimulation and euphoria than MDMA, a difference attributed to its much weaker

impact on dopamine release and reuptake.[1][2] Clinical studies have confirmed that while

MBDB produces entactogenic states similar to MDMA, it largely lacks the stimulant and

pronounced euphoric properties.[1]

Conclusion
The synthesis and characterization of MBDB hydrochloride represent a standard yet precise

exercise in medicinal chemistry and analytical science. The reductive amination pathway

provides a reliable method for its preparation, while a multi-technique analytical approach—

combining chromatography (GC, HPLC) and spectroscopy (MS, NMR, FTIR)—is indispensable

for verifying its identity and ensuring its purity. This rigorous validation is the foundation upon

which all subsequent pharmacological and clinical research depends. As a selective tool for
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probing the serotonergic and noradrenergic systems with minimal dopaminergic interference,

MBDB remains a valuable compound for researchers seeking to deconstruct the

neurobiological underpinnings of empathy, social behavior, and the therapeutic potential of

entactogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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